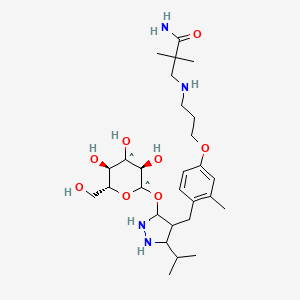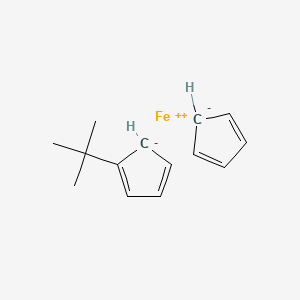![molecular formula C16H28CuN6O6-2 B12348902 copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate” is a complex molecule that involves copper coordination with an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the amino acid derivative in the presence of acetic acid. The reaction conditions may include:
Solvent: Aqueous or organic solvent
Temperature: Room temperature to moderate heating
pH: Adjusted to facilitate coordination
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:
Continuous flow reactors: For efficient mixing and reaction control
Purification steps: Such as crystallization or chromatography
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Copper can change its oxidation state
Reduction: Reduction of copper ions
Substitution: Ligand exchange reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen
Reducing agents: Sodium borohydride, hydrazine
Ligands: Other amino acids, peptides
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of copper(II) complexes, while reduction could yield copper(I) species.
科学的研究の応用
Chemistry
Catalysis: Copper complexes are often used as catalysts in organic reactions.
Coordination Chemistry: Studying the coordination behavior of copper with various ligands.
Biology
Enzyme Mimics: Copper complexes can mimic the active sites of certain enzymes.
Antimicrobial Agents: Potential use as antimicrobial agents due to copper’s known antimicrobial properties.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological Activity: Interaction with biological molecules, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
Copper(II) acetate: A simpler copper complex with acetic acid.
Copper peptides: Complexes involving copper and peptides, often studied for their biological activity.
Uniqueness
This compound’s uniqueness may lie in its specific coordination environment and the presence of the amino acid derivative, which could impart unique properties compared to simpler copper complexes.
特性
分子式 |
C16H28CuN6O6-2 |
|---|---|
分子量 |
463.98 g/mol |
IUPAC名 |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H26N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h9-11,16-17H,1-8,15H2,(H3,19,20,21,22,23,24);1H3,(H,3,4);/q-2;;+2/p-2/t9?,10-,11-;;/m0../s1 |
InChIキー |
QGGWMSSOLHDALM-IQUXVSJESA-L |
異性体SMILES |
CC(=O)O.C1C([N-]CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
正規SMILES |
CC(=O)O.C1C([N-]CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)

amine](/img/structure/B12348865.png)

![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)


![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
